2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid
Description
Properties
IUPAC Name |
2-[[2-(3-bromophenoxy)acetyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4/c1-8(2)12(13(17)18)15-11(16)7-19-10-5-3-4-9(14)6-10/h3-6,8,12H,7H2,1-2H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLTZDZSTIQYOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)COC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid typically involves the reaction of 3-bromophenol with chloroacetic acid to form 3-bromophenoxyacetic acid. This intermediate is then reacted with 3-methylbutanoyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.
Reduction: The acetamido group can be reduced to an amine under specific conditions.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents
Major Products Formed
Scientific Research Applications
2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the acetamido group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Substituent and Molecular Formula Comparison
*Calculated based on structural similarity to and .
†Estimated using atomic masses.
Key Observations:
- Halogen Effects: Bromine in the target compound increases molecular weight and lipophilicity compared to chlorine in CATPB or non-halogenated analogs . This may enhance membrane permeability but reduce aqueous solubility.
- Aromatic vs.
Table 2: Activity Comparison of Carboxamide Derivatives
Key Findings:
- Receptor Specificity: CATPB’s 3-chlorophenyl and trifluoromethyl groups are critical for FFA2 binding . The target’s bromophenoxy group may mimic these interactions but with altered potency due to bromine’s larger atomic radius.
- Enzyme Inhibition : Linear analogs like 2CA3MBA show moderate enzyme inhibition, suggesting that branching in the target compound might reduce binding efficiency .
Biological Activity
2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid is an organic compound that has garnered attention in biological research due to its potential therapeutic properties and biochemical applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C13H16BrNO4
Molecular Weight : 330.178 g/mol
IUPAC Name : 2-[[2-(3-bromophenoxy)acetyl]amino]-3-methylbutanoic acid
The compound features a bromophenoxy group linked to an acetamido moiety, which is further attached to a methylbutanoic acid backbone. This unique structure contributes to its distinct biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromophenoxy group is known to engage with hydrophobic pockets in proteins, while the acetamido group can form hydrogen bonds with amino acid residues. These interactions may modulate enzyme activities and receptor functions, leading to various biological effects such as anti-inflammatory and anticancer activities.
Enzyme Modulation
Research indicates that this compound can serve as a biochemical probe for studying enzyme activities. It has been explored for its potential to inhibit specific enzymes involved in metabolic processes, particularly those linked to inflammation and cancer progression.
Therapeutic Potential
Preliminary studies have suggested that this compound exhibits promising therapeutic properties:
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation in various models, making it a candidate for further investigation in inflammatory diseases.
- Anticancer Activity : Initial findings indicate that it may inhibit the proliferation of certain cancer cell lines, suggesting a possible role in cancer therapy.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-(3-Bromophenoxy)acetic acid | Lacks acetamido group | Moderate anti-inflammatory effects |
| 2-(3-Bromophenoxy)acetamide | Similar structure, different activity profile | Limited anticancer properties |
| 2-(2-(3-Bromophenoxy)acetamido)benzamide | Different backbone structure | Potentially less effective in enzyme modulation |
The combination of functional groups in this compound provides a balanced profile of hydrophobic and hydrophilic interactions, enhancing its versatility as a research tool and therapeutic agent.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition was associated with reduced prostaglandin synthesis in vitro.
- Antitumor Activity Investigation : In vitro experiments revealed that the compound induced apoptosis in specific cancer cell lines through modulation of apoptotic pathways. This suggests its potential as an anticancer agent worthy of further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
